3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide is a chemical compound with significant relevance in pharmaceutical research, particularly as an impurity reference material related to various drug formulations. The compound is classified under the category of amides and is characterized by its complex structure, which includes a pyridine moiety and an ethoxy group. Its molecular formula is and it has a molecular weight of approximately 299.37 g/mol .
The synthesis of 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide typically involves several steps that include the formation of the amide bond and the introduction of the ethoxy and methyl groups. Common methods for synthesizing similar compounds include:
Technical details regarding these methods often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide can be represented using various notations:
CN(CCOc1ccc(CCC(=O)N)cc1)c2ccccn2
InChI=1S/C17H21N3O2/c1-20(17-4-2-3-11-19-17)12-13-22-15-8-5-14(6-9-15)7-10-16(18)21/h2-6,8-9,11H,7,10,12-13H2,1H3,(H2,18,21)
The structure features a central propanamide core linked to a phenyl ring that bears an ethoxy substituent connected to a pyridine derivative. This complex architecture contributes to its potential biological activity .
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide can undergo various chemical reactions typical for amides:
The physical properties of 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide include:
Chemical properties include:
The compound's stability under various conditions (light, heat, moisture) is crucial for its storage and application in laboratory settings .
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide serves primarily as a reference standard in pharmaceutical testing. Its role as an impurity reference material is essential for ensuring quality control during drug development processes. Additionally, compounds with similar structural features are often explored for their potential therapeutic effects in treating metabolic disorders or inflammatory diseases .
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7